molecular formula C18H31NO6S B1430614 N-[(4-Carboxyphenyl)methyl]-N,N-dimethyloctan-1-aminium hydrogen sulfate CAS No. 143131-07-1

N-[(4-Carboxyphenyl)methyl]-N,N-dimethyloctan-1-aminium hydrogen sulfate

Cat. No.: B1430614
CAS No.: 143131-07-1
M. Wt: 389.5 g/mol
InChI Key: SOYIKLOJXWYSST-UHFFFAOYSA-N
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Description

N-[(4-Carboxyphenyl)methyl]-N,N-dimethyloctan-1-aminium hydrogen sulfate is a quaternary ammonium compound with a molecular formula of C18H30NO2·HO4S. This compound is known for its unique structure, which includes a carboxyphenyl group and a dimethyloctylaminium group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Carboxyphenyl)methyl]-N,N-dimethyloctan-1-aminium hydrogen sulfate typically involves the reaction of 4-carboxybenzyl chloride with N,N-dimethyloctylamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The final step involves the addition of sulfuric acid to form the hydrogen sulfate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

N-[(4-Carboxyphenyl)methyl]-N,N-dimethyloctan-1-aminium hydrogen sulfate undergoes various chemical reactions, including:

    Oxidation: The carboxyphenyl group can be oxidized to form corresponding carboxylate derivatives.

    Reduction: The compound can be reduced under specific conditions to form amine derivatives.

    Substitution: The hydrogen sulfate group can be substituted with other anions through ion exchange reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Ion exchange resins or solutions of other anions (e.g., chloride, nitrate) are employed.

Major Products Formed

    Oxidation: Carboxylate derivatives.

    Reduction: Amine derivatives.

    Substitution: Various ammonium salts depending on the substituting anion.

Scientific Research Applications

N-[(4-Carboxyphenyl)methyl]-N,N-dimethyloctan-1-aminium hydrogen sulfate has been extensively studied for its applications in:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty chemicals and as a surfactant in various formulations

Mechanism of Action

The mechanism of action of N-[(4-Carboxyphenyl)methyl]-N,N-dimethyloctan-1-aminium hydrogen sulfate involves its interaction with cellular membranes. The compound’s quaternary ammonium group allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Carboxybenzyl)-N,N-dimethyloctan-1-aminium sulfate
  • (4-Carboxyphenyl)methyl-dimethyl-octylazanium hydrogen sulfate

Uniqueness

N-[(4-Carboxyphenyl)methyl]-N,N-dimethyloctan-1-aminium hydrogen sulfate is unique due to its specific combination of a carboxyphenyl group and a dimethyloctylaminium group. This structure imparts distinct physicochemical properties, such as enhanced solubility and stability, making it suitable for a wide range of applications.

Properties

IUPAC Name

(4-carboxyphenyl)methyl-dimethyl-octylazanium;hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO2.H2O4S/c1-4-5-6-7-8-9-14-19(2,3)15-16-10-12-17(13-11-16)18(20)21;1-5(2,3)4/h10-13H,4-9,14-15H2,1-3H3;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYIKLOJXWYSST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[N+](C)(C)CC1=CC=C(C=C1)C(=O)O.OS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90771050
Record name N-[(4-Carboxyphenyl)methyl]-N,N-dimethyloctan-1-aminium hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90771050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143131-07-1
Record name N-[(4-Carboxyphenyl)methyl]-N,N-dimethyloctan-1-aminium hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90771050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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